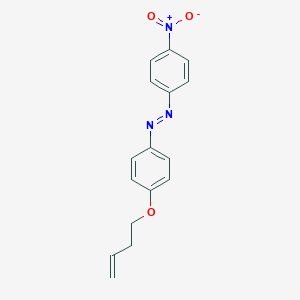
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene is an organic compound with the molecular formula C16H15N3O3 It is characterized by the presence of both butenyloxy and nitrophenyl groups attached to a diazene core
Vorbereitungsmethoden
The synthesis of (4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-butenyloxy)aniline and 4-nitrobenzene diazonium salt.
Diazotization: The 4-nitrobenzene diazonium salt is prepared by treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The 4-(3-butenyloxy)aniline is then coupled with the 4-nitrobenzene diazonium salt under controlled conditions to form the desired diazene compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene can be compared with similar compounds such as:
1-[4-(3-Butenyloxy)phenyl]-2-{4-aminophenyl}diazene: Similar structure but with an amino group instead of a nitro group.
1-[4-(3-Butenyloxy)phenyl]-2-{4-methylphenyl}diazene: Similar structure but with a methyl group instead of a nitro group.
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31g/mol |
IUPAC-Name |
(4-but-3-enoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H15N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h2,4-11H,1,3,12H2 |
InChI-Schlüssel |
TYJGUFSRTBJWNO-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C=CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















